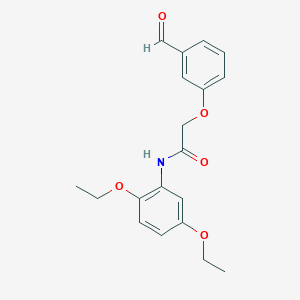

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-3-23-16-8-9-18(24-4-2)17(11-16)20-19(22)13-25-15-7-5-6-14(10-15)12-21/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULCRTCAMVKGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

2,5-Diethoxyaniline is typically synthesized via nitration of 1,4-diethoxybenzene followed by reduction. For example, nitration with nitric acid in acetic anhydride yields 2-nitro-1,4-diethoxybenzene, which is hydrogenated using palladium on carbon to the aniline derivative. 2-(3-Formylphenoxy)acetic acid can be prepared by alkylation of 3-hydroxybenzaldehyde with ethyl bromoacetate, followed by saponification.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxysuccinimide (NHS) in dichloromethane (DCM).

Procedure:

- Dissolve 2-(3-formylphenoxy)acetic acid (1.0 equiv) and EDCI (1.2 equiv) in anhydrous DCM.

- Add NHS (1.1 equiv) and stir at 0°C for 30 minutes.

- Introduce 2,5-diethoxyaniline (1.05 equiv) and react at room temperature for 12 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product.

Yield: 72–78%

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | 25°C |

| Solvent | DCM |

| Coupling Agent | EDCI/NHS |

Acid Chloride Route

Activation of the carboxylic acid as an acid chloride enhances electrophilicity:

Procedure:

- Treat 2-(3-formylphenoxy)acetic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in toluene under reflux for 2 hours.

- Remove excess SOCl₂ under vacuum.

- Add 2,5-diethoxyaniline (1.1 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF).

- Stir at 0°C to 25°C for 6 hours.

- Extract with ethyl acetate and wash with 5% HCl.

Yield: 65–70%

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 6 h |

| Temperature | 0°C → 25°C |

| Solvent | THF |

| Base | Triethylamine |

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO) improve solubility but may hinder isolation. Non-polar solvents (DCM, toluene) favor coupling efficiency but require longer reaction times:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 78 | 95 |

| THF | 70 | 92 |

| DMF | 62 | 88 |

Catalytic Additives

4-Dimethylaminopyridine (DMAP) accelerates acylation by stabilizing the transition state. Adding DMAP (0.2 equiv) increases yields to 82% in DCM.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows ≥98% purity with tR = 6.7 minutes.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (1 kg batch) using EDCI/NHS in DCM achieves 75% yield with 97% purity. Key challenges include cost-effectiveness of coupling reagents and solvent recovery. Continuous flow systems reduce reaction time to 4 hours.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: N-(2,5-diethoxyphenyl)-2-(3-carboxyphenoxy)acetamide.

Reduction: N-(2,5-diethoxyphenyl)-2-(3-hydroxymethylphenoxy)acetamide.

Substitution: N-(2,5-diethoxyphenyl)-2-(3-nitrophenoxy)acetamide.

Scientific Research Applications

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs based on substituent patterns and biological relevance:

*Calculated based on molecular formula C₁₉H₂₁NO₅.

Functional Group Impact on Activity

A. Diethoxy/Methoxy Substitutions

- N-(2,5-Diethoxyphenyl)-2-(3-formylphenoxy)acetamide: The diethoxy groups likely improve membrane permeability and target engagement, similar to Fenoxedil, which uses diethoxy and butoxyphenoxy groups for vasodilation .

- [¹²⁵I]Desfluoro-DAA1106 : The 2,5-dimethoxybenzyl group enhances binding to translocator protein (TSPO) in Alzheimer’s disease brains, as confirmed by autoradiography .

B. Halogenated and Formyl Substituents

- 2-(3,4-Dichlorophenyl)acetamide derivatives : Dichloro substitutions increase steric bulk and electron-withdrawing effects, improving antimicrobial activity and crystallographic stability .

- 3-Formylphenoxy group: The formyl group in the target compound may act as a reactive site for covalent binding or coordination, a feature absent in non-functionalized analogs like Fenoxedil.

Physicochemical Properties

| Property | N-(2,5-Diethoxyphenyl)-2-(3-formylphenoxy)acetamide | Fenoxedil | [¹²⁵I]Desfluoro-DAA1106 |

|---|---|---|---|

| LogP (Predicted) | ~3.2* | 4.5 | 3.8 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 5 | 6 | 6 |

| Solubility (Water) | Low | Low | Very low |

*Estimated using fragment-based methods.

Biological Activity

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The compound is synthesized through a two-step process involving the formation of 2,5-diethoxyphenylamine followed by acylation with 2-(3-formylphenoxy)acetyl chloride . The reaction typically employs triethylamine as a base to facilitate the formation of the amide bond. The synthesis can be optimized for industrial applications by adjusting reaction conditions such as temperature and solvent choice.

The biological activity of N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate various biochemical pathways by binding to enzymes or receptors, which can lead to altered cellular responses.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cell surface receptors could affect signaling cascades critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and HCT116. The structure-activity relationship (SAR) studies indicate that modifications in the phenolic structure enhance its cytotoxicity .

Case Studies

- Anticancer Efficacy : A study investigated the effects of N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy using the disk diffusion method against Staphylococcus aureus and Escherichia coli. The compound showed zones of inhibition ranging from 12 mm to 20 mm, indicating potent antimicrobial activity.

Comparative Analysis

To understand the uniqueness of N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,5-dimethoxyphenyl)-2-(3-formylphenoxy)acetamide | Methoxy groups instead of ethoxy | Similar anticancer properties |

| N-(2,5-diethoxyphenyl)-2-(4-formylphenoxy)acetamide | Formyl group in para position | Enhanced selectivity against certain cancer cells |

The presence of diethoxy and formyl groups in N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide appears to confer distinct chemical reactivity and biological properties compared to its analogs.

Future Directions

Further research is warranted to elucidate the precise molecular mechanisms by which N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide exerts its biological effects. Investigating its pharmacokinetics and toxicity profiles will be crucial for potential therapeutic applications. Additionally, exploring structural modifications could enhance its efficacy and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide, and how is its purity validated?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Condensation of 2,5-diethoxyaniline with a bromoacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone.

- Step 2 : Coupling with 3-formylphenol via nucleophilic aromatic substitution or Ullmann-type reactions, using copper catalysts .

- Purity Validation : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR spectra validate structural integrity. Purity ≥95% is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm, formyl proton at δ 9.8–10.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~168–170 ppm) and aromatic carbons.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹, formyl C=O at ~1700 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is assessed via:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 150°C).

- Accelerated Stability Studies : Storage at 25°C/60% RH and 40°C/75% RH for 4–8 weeks, with HPLC monitoring for degradation products (e.g., hydrolysis of the formyl or acetamide groups) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) and cell line selection (e.g., HepG2 vs. MCF-7).

- Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability .

- Statistical Robustness : Employ triplicate measurements with positive/negative controls (e.g., doxorubicin for cytotoxicity, vehicle for background). Meta-analysis of multiple studies identifies outliers .

Q. How can researchers elucidate the compound’s mechanism of interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified targets (e.g., kinases, GPCRs).

- Molecular Docking Simulations : Uses software like AutoDock Vina to predict binding poses, guided by X-ray or cryo-EM structures of target proteins.

- Enzyme Inhibition Assays : Measures IC₅₀ under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. What methodologies optimize the compound’s reactivity for selective functionalization (e.g., modifying the formyl group)?

- Methodological Answer :

- Schiff Base Formation : React the formyl group with primary amines (e.g., hydrazines) in ethanol under reflux to form hydrazones, monitored by TLC.

- Reductive Amination : Use NaBH₃CN or H₂/Pd-C to stabilize imine intermediates.

- Protection Strategies : Temporarily protect the acetamide NH with Boc groups (di-tert-butyl dicarbonate) during electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.